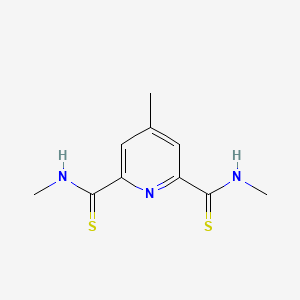
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) is a complex organic compound characterized by a unique structure that includes a cyclotetradeca ring with multiple unsaturated bonds and trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of trimethylsilane groups. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While industrial production methods for this specific compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as electron transfer and molecular binding. These interactions can lead to the formation of new compounds with specific properties and functions.
Vergleich Mit ähnlichen Verbindungen
- (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) can be compared to other cyclotetradeca derivatives and trimethylsilane-containing compounds.
- Examples include (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylgermane) and (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylstannane).
Uniqueness: The uniqueness of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) lies in its specific combination of a cyclotetradeca ring with multiple unsaturated bonds and trimethylsilane groups. This structure imparts unique chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61173-64-6 |
|---|---|
Molekularformel |
C23H44Si3 |
Molekulargewicht |
404.8 g/mol |
InChI |
InChI=1S/C23H44Si3/c1-24(2,3)21-16-12-10-11-13-18-22(25(4,5)6)20-23(26(7,8)9)19-15-14-17-21/h21H,10-11,13-15,17-19H2,1-9H3 |
InChI-Schlüssel |
JHUKTXPDTXJAED-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1CCCCC(=C=C(CCCCC#C1)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


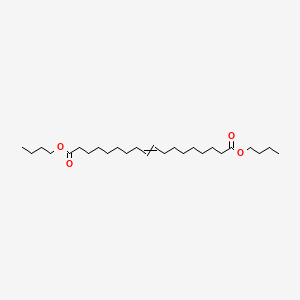
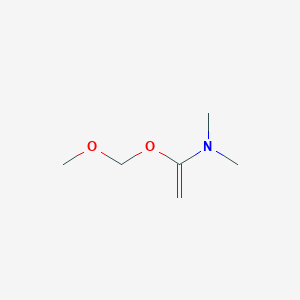
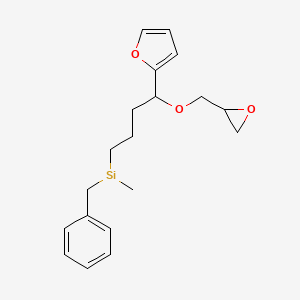
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)

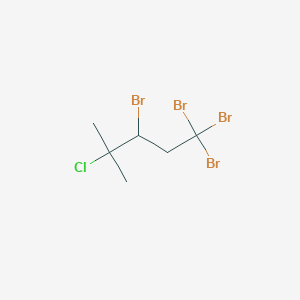

![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)




